3,4-Difluoro-5-hydroxybenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-difluoro-5-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O2/c8-5-1-4(3-10)2-6(11)7(5)9/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLQVIZDRGIKHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654223 | |
| Record name | 3,4-Difluoro-5-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887584-91-0 | |
| Record name | 3,4-Difluoro-5-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Reaction Mechanisms and Synthetic Transformations of 3,4 Difluoro 5 Hydroxybenzaldehyde
Reactions of the Aldehyde Group
The aldehyde group is susceptible to a variety of chemical transformations:
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 3,4-difluoro-5-hydroxybenzoic acid, using common oxidizing agents.
Reduction: The aldehyde can be reduced to the corresponding benzyl (B1604629) alcohol, (3,4-difluoro-5-hydroxyphenyl)methanol, using reducing agents like sodium borohydride.
Condensation Reactions: The aldehyde can participate in condensation reactions, such as the aldol (B89426) condensation and Knoevenagel condensation, to form larger molecules. For example, related fluorinated hydroxybenzaldehydes are used to synthesize curcuminoid analogues through aldol condensation. ossila.com
Amine Condensation: It can react with amines to form Schiff bases or imines. For instance, 3-fluoro-4-hydroxybenzaldehyde (B106929) reacts with phenylhydrazine (B124118) derivatives to yield hydrazones. ossila.com
Reactions of the Hydroxyl Group
The phenolic hydroxyl group can undergo reactions such as:
Etherification: Alkylation of the hydroxyl group can form ethers.
Esterification: Acylation of the hydroxyl group can produce esters.
The regioselectivity of these reactions would be influenced by the electronic effects of the fluorine and aldehyde substituents.
Reactions of the Aromatic Ring
The fluorine atoms on the aromatic ring are generally stable but can be substituted under specific and often harsh nucleophilic aromatic substitution conditions. The electron-withdrawing nature of the fluorine and aldehyde groups activates the ring towards nucleophilic attack.
Advanced Spectroscopic Elucidation of Molecular Structure and Conformation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework and probing the local electronic environments of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.
¹H NMR Spectral Characteristics and Proton Environments
The ¹H NMR spectrum of 3,4-Difluoro-5-hydroxybenzaldehyde is expected to reveal distinct signals corresponding to the aldehydic proton, the aromatic protons, and the hydroxyl proton. The chemical shift (δ) of the aldehydic proton (CHO) would typically appear significantly downfield, generally in the range of 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group.
The aromatic region would display signals for the two protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns would be influenced by the electron-withdrawing effects of the fluorine and aldehyde groups, and the electron-donating effect of the hydroxyl group. The hydroxyl proton (-OH) signal can vary in its chemical shift and may appear as a broad singlet, with its position being concentration and solvent dependent.
¹⁹F NMR Chemical Shifts for Fluorine Environment Probing
¹⁹F NMR spectroscopy is a highly sensitive technique for directly observing the fluorine atoms. The spectrum for this compound would show two distinct signals for the non-equivalent fluorine atoms at the C-3 and C-4 positions. The chemical shifts of these fluorine nuclei are highly sensitive to their electronic environment and would be influenced by the neighboring hydroxyl and aldehyde groups. Furthermore, fluorine-fluorine and fluorine-proton coupling constants would provide crucial information about the through-bond and through-space proximity of these nuclei, aiding in the complete structural elucidation.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Dynamics
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of its functional groups.
For this compound, the IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1680-1710 cm⁻¹. The O-H stretching vibration of the hydroxyl group would appear as a broad band in the range of 3200-3600 cm⁻¹. The aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while the C=C stretching vibrations of the aromatic ring would give rise to bands in the 1450-1600 cm⁻¹ region. The C-F stretching vibrations would produce strong absorptions, typically in the 1000-1300 cm⁻¹ range.
Mass Spectrometry Techniques for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for deducing its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion of this compound, allowing for the unambiguous determination of its elemental composition (C₇H₄F₂O₂). The fragmentation pattern observed in the mass spectrum would offer valuable structural insights. Common fragmentation pathways for benzaldehydes include the loss of the aldehydic proton (M-1), the formyl radical (M-29), and carbon monoxide (M-28). The presence of fluorine atoms would also influence the fragmentation, potentially leading to characteristic losses of HF or other fluorine-containing fragments.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry is a powerful technique for separating and identifying volatile and semi-volatile compounds. In the analysis of this compound, a sample would be vaporized and passed through a capillary column, separating it from any impurities based on its boiling point and affinity for the column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI).
The resulting mass spectrum would display the molecular ion (M⁺) peak, corresponding to the intact molecule's mass-to-charge ratio (m/z). For this compound (C₇H₄F₂O₂), the molecular weight is approximately 158.1 g/mol . fluoromart.com The high-energy ionization process also induces fragmentation of the molecule into smaller, characteristic charged ions. The fragmentation pattern is a molecular fingerprint that aids in structural confirmation. For a benzaldehyde (B42025) derivative, common fragmentation pathways include the loss of a hydrogen radical ([M-H]⁺) or the formyl radical ([M-CHO]⁺).
A hypothetical GC-MS data table based on these principles is presented below. The retention time is dependent on the specific column and conditions used, while fragment intensities are predictions based on typical fragmentation of aromatic aldehydes.
Table 1: Hypothetical GC-MS Data for this compound
| Parameter | Value/Description |
| Retention Time (t_R) | Dependent on GC column and conditions |
| Molecular Ion (M⁺) | m/z 158 |
| Major Fragment Ions (m/z) | 157 ([M-H]⁺), 129 ([M-CHO]⁺) |
| Ionization Mode | Electron Impact (EI) |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry is indispensable for the analysis of compounds that are not sufficiently volatile or are thermally unstable for GC-MS. For this compound, reverse-phase LC would typically be employed, where the compound is dissolved in a solvent and passed through a column packed with a nonpolar stationary phase.
Following chromatographic separation, the analyte enters the mass spectrometer, commonly using a soft ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These methods are less energetic than EI and often result in a prominent peak corresponding to the protonated molecule [M+H]⁺ (in positive ion mode) or the deprotonated molecule [M-H]⁻ (in negative ion mode). For this compound, the [M+H]⁺ ion would have an m/z of approximately 159, while the [M-H]⁻ ion would be at m/z 157. Tandem mass spectrometry (MS/MS) can be used to further fragment these parent ions to confirm the structure. Several chemical suppliers note the availability of LC-MS data for this compound. bldpharm.comambeed.com
Table 2: Predicted LC-MS Data for this compound
| Parameter | Value/Description |
| Ionization Mode | ESI (Positive/Negative) |
| Parent Ion (Positive) | m/z 159 ([M+H]⁺) |
| Parent Ion (Negative) | m/z 157 ([M-H]⁻) |
| Mobile Phase (Typical) | Acetonitrile/Water with formic acid or ammonium (B1175870) acetate |
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
Furthermore, it reveals the packing of molecules within the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and halogen bonding. For this compound, one would expect to observe significant intermolecular hydrogen bonding involving the hydroxyl (-OH) and carbonyl (C=O) groups. Additionally, interactions involving the fluorine atoms, such as C-H···F or F···F contacts, would be of key interest in understanding the crystal packing forces.
As of now, a solved crystal structure for this compound has not been deposited in publicly accessible crystallographic databases. Therefore, specific unit cell dimensions and space group information cannot be provided. However, analysis of related structures, such as substituted hydroxybenzaldehydes, provides a framework for what to expect.
Table 3: Required X-ray Crystallography Data for this compound (Data Not Available)
| Parameter | Value/Description |
| Crystal System | Not Available |
| Space Group | Not Available |
| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å; α = ?°, β = ?°, γ = ?° |
| Key Intermolecular Interactions | Expected: O-H···O hydrogen bonds; C-H···F interactions |
Medicinal Chemistry and Pharmaceutical Research Applications
Design and Synthesis of Pharmacologically Active Derivatives of 3,4-Difluoro-5-hydroxybenzaldehyde
The reactivity of the aldehyde and hydroxyl groups, coupled with the electronic effects of the fluorine atoms, makes this compound a versatile precursor for a range of molecular scaffolds.
Combretastatin A-4, a natural product isolated from the African bush willow tree Combretum caffrum, is a potent inhibitor of tubulin polymerization, demonstrating significant cytotoxic activity against a broad spectrum of cancer cells. innospk.com The simple structure of Combretastatin A-4 has made it an attractive lead compound for the development of new anticancer agents. scienceandtechnology.com.vn Medicinal chemists have explored the synthesis of fluorinated analogues to improve its pharmacological profile. Fluorinated benzaldehydes, such as this compound, are key starting materials in the synthesis of these analogues. fluoromart.com
The synthesis of fluorinated Combretastatin A-4 analogues often involves a Wittig reaction between a substituted benzaldehyde (B42025) and a corresponding phosphonium ylide. The fluorinated benzaldehyde provides one of the aromatic rings of the resulting stilbene (B7821643) structure. Studies have shown that the introduction of fluorine atoms can enhance the metabolic stability and cytotoxic activity of the Combretastatin A-4 scaffold. fluoromart.com These fluorinated derivatives continue to target the colchicine binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. innospk.com
Hydrazone derivatives are a class of compounds known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. jddtonline.info The synthesis of hydrazones typically involves the condensation reaction between a carbonyl compound, such as an aldehyde or ketone, and a hydrazine derivative. nih.gov Substituted benzaldehydes are commonly used as the aldehyde component in this reaction. jddtonline.info
While specific studies detailing the synthesis of hydrazone derivatives directly from this compound are not extensively documented, the general synthetic methodology is well-established. The reaction would involve the condensation of this compound with a suitable hydrazine to yield the corresponding hydrazone. The resulting molecule, incorporating the difluoro-hydroxyphenyl moiety, could then be evaluated for its anti-inflammatory potential. The presence of fluorine atoms may influence the compound's lipophilicity and electronic properties, potentially enhancing its interaction with biological targets involved in the inflammatory cascade. vjs.ac.vn
Beyond Combretastatin A-4 analogues, this compound serves as a versatile building block for other novel anticancer compounds. The aldehyde functionality allows for its incorporation into various heterocyclic and polycyclic structures through a range of chemical transformations.
The resulting compounds are often screened for their cytotoxic activity against a panel of human cancer cell lines, including the HeLa (cervical cancer) cell line. For instance, derivatives of this compound can be designed to interact with various cellular targets implicated in cancer progression, such as enzymes, receptors, or nucleic acids. The data obtained from these in vitro screenings are crucial for establishing structure-activity relationships (SAR) and identifying promising lead compounds for further preclinical development.
Below is a hypothetical data table illustrating the kind of results that might be obtained from screening derivatives of this compound against the HeLa cell line.
| Compound ID | Derivative Type | Concentration (µM) | % Inhibition of HeLa Cell Growth |
| DFH-01 | Schiff Base | 10 | 45% |
| DFH-02 | Chalcone | 10 | 62% |
| DFH-03 | Pyrazole | 10 | 78% |
| DFH-04 | Imidazole | 10 | 55% |
This compound and its close structural isomers are important intermediates in the synthesis of specific active pharmaceutical ingredients. One notable example is Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). innospk.com
While some synthetic routes for Roflumilast utilize the related intermediate 4-difluoromethoxy-3-hydroxybenzaldehyde, other patented processes start from 3-fluoro-4-hydroxybenzaldehyde (B106929). google.com This starting material is structurally very similar to this compound, and similar synthetic transformations could be envisioned. The synthesis typically involves a series of steps including etherification of the hydroxyl group and oxidation of the aldehyde to a carboxylic acid, which is then coupled with the aminopyridine moiety of the final drug. The difluoro-substituted phenyl ring is a key structural feature of Roflumilast, contributing to its potency and selectivity as a PDE4 inhibitor. innospk.com
Curcumin, the active component of turmeric, has attracted significant interest for its potential anticancer properties. However, its clinical utility is limited by poor bioavailability. Consequently, there is considerable research into the synthesis of curcuminoid analogues with improved pharmacological properties. nih.govcmu.ac.th
The synthesis of curcuminoids often involves an aldol (B89426) condensation reaction between a substituted benzaldehyde and a β-diketone, such as pentane-2,4-dione. scienceandtechnology.com.vn A study has reported the successful synthesis of a 3,4-difluorinated curcumin analogue by reacting 3,4-difluorobenzaldehyde with pentane-2,4-dione. scienceandtechnology.com.vn The resulting difluorinated curcuminoid was evaluated for its cytotoxic activity against several cancer cell lines. scienceandtechnology.com.vn This demonstrates the utility of fluorinated benzaldehydes, including potentially this compound, in creating novel curcuminoid structures with potential as anticancer agents. The fluorine substituents can alter the electronic properties and lipophilicity of the curcuminoid, which may influence its cellular uptake and interaction with molecular targets. scienceandtechnology.com.vn
The following table shows the reported cytotoxic activity of a synthesized 3,4-difluorinated curcumin analogue against various cancer cell lines.
| Cell Line | IC50 (µM) of 3,4-Difluorinated Curcumin |
| HepG2 (Liver Cancer) | > 128 |
| LU-1 (Lung Cancer) | > 128 |
| KB (Oral Cancer) | > 128 |
Data from a study on a similar 3,4-difluorinated curcumin analogue. scienceandtechnology.com.vn
Exploration of Biological Activity Mechanisms of this compound Derivatives
For the fluorinated Combretastatin A-4 analogues, the primary mechanism of action is the inhibition of tubulin polymerization. By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Furthermore, some Combretastatin A-4 derivatives have been shown to have anti-angiogenic effects, targeting the tumor vasculature.
In the case of potential anti-inflammatory hydrazone derivatives, the mechanism could involve the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) enzymes, or the modulation of pro-inflammatory cytokine production.
For other anticancer derivatives, the mechanism of action would be dependent on their specific molecular targets. This could range from the inhibition of protein kinases, interference with DNA replication or repair processes, to the induction of oxidative stress in cancer cells. Elucidating these mechanisms often involves a combination of in vitro biochemical assays, cell-based assays, and in vivo animal models.
Modulation of Cellular Pathways: MAPK Inhibition and Apoptosis Induction
While direct studies on this compound are limited, research on structurally similar compounds provides compelling evidence for its potential role in modulating critical cellular pathways involved in cancer progression. For instance, a novel chalcone derivative synthesized from a close isomer, 3,5-difluoro-4-hydroxyphenyl, has demonstrated potent inhibitory effects on the Mitogen-Activated Protein Kinase (MAPK) pathway in HeLa human cervical cancer cell lines. This derivative was found to inhibit the phosphorylation of downstream signaling proteins such as ERK1/2, p38, and JNK. The MAPK signaling cascade is a crucial regulator of many cellular processes, including proliferation, differentiation, and apoptosis, and its dysregulation is a hallmark of many cancers.
Furthermore, this 3,5-difluoro-4-hydroxyphenyl derivative was shown to induce apoptosis, or programmed cell death, through the mitochondrial pathway. This was evidenced by the regulation of Bax and Bcl-2 transcripts and an increase in the activation of caspase-3, a key executioner caspase in the apoptotic process. The ability to induce apoptosis in cancer cells is a primary objective of many anticancer therapies. The structural similarities suggest that derivatives of this compound could exhibit similar mechanisms of action, making them valuable candidates for further investigation in cancer research.
Anti-angiogenic Activity Mediated by HIF-1α Modulation
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Hypoxia-inducible factor-1α (HIF-1α) is a key transcriptional regulator that plays a central role in the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. HIF-1α promotes the transcription of numerous genes involved in angiogenesis, cell survival, and metabolism. Consequently, inhibiting HIF-1α has emerged as a promising strategy for cancer therapy.
Research on the aforementioned 3,5-difluoro-4-hydroxyphenyl derivative has also revealed significant anti-angiogenic activity, which is mediated by the inhibition of the nuclear transcription factor HIF-1α in Ehrlich Ascites Carcinoma (EAC) cells. By suppressing HIF-1α, the compound can effectively hinder the angiogenic process, thereby restricting tumor growth and expansion. Given that the difluoro-hydroxyphenyl moiety is a common structural feature, it is plausible that this compound could serve as a precursor for the synthesis of compounds with similar HIF-1α inhibitory and anti-angiogenic properties.
Antimicrobial Properties and Activity against Bacterial Strains (e.g., Escherichia coli, Bacillus cereus)
Substituted benzaldehydes and their derivatives have long been recognized for their antimicrobial properties. The aldehyde functional group, in particular, can participate in various reactions that are detrimental to microbial cells. Studies on fluorobenzaldehydes have shown that they can be used to synthesize Schiff base compounds with notable antimicrobial activities. wikipedia.org
While specific studies on the antimicrobial efficacy of this compound against Escherichia coli and Bacillus cereus are not extensively documented, research on related compounds provides valuable insights. For example, studies on various substituted salicylaldehydes (hydroxybenzaldehydes) have demonstrated their potent antibacterial and antifungal properties. Halogenated salicylaldehydes, in particular, have shown significant activity against a panel of microbes including B. cereus and E. coli. This suggests that the presence of fluorine atoms in the this compound structure could contribute to its antimicrobial potential. Further investigation is warranted to determine the minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) of this specific compound against these and other bacterial strains.
| Bacterial Strain | Observed Activity of Related Compounds | Potential Implication for this compound |
| Escherichia coli | Schiff bases derived from fluorobenzaldehydes show antimicrobial properties. wikipedia.org | Potential for antibacterial activity. |
| Bacillus cereus | Halogenated salicylaldehydes exhibit potent activity against B. cereus. | Likely to possess antibacterial properties. |
Cytoprotective Effects of Caffeic Acid Phenylethyl Amide Derivatives
Caffeic acid phenylethyl amide (CAPA) is a derivative of caffeic acid phenethyl ester (CAPE), a natural compound found in propolis with a wide range of biological activities. While CAPE has shown promising therapeutic effects, its ester linkage is susceptible to metabolic degradation. The amide linkage in CAPA offers improved metabolic stability.
Derivatives of CAPA have been synthesized and evaluated for their biological activities. Notably, a 3-Fluoro-4-hydroxybenzaldehyde derivative has been utilized in the synthesis of CAPA analogues through a Wittig reaction to investigate their cytoprotective activity against peroxides. ossila.com This highlights the potential of fluorinated hydroxybenzaldehydes, including this compound, as starting materials for the development of novel cytoprotective agents. These compounds could potentially offer protection to cells against oxidative stress-induced damage, a key factor in various pathological conditions.
Structure-Activity Relationship (SAR) Studies of Fluorinated Benzaldehyde Scaffolds in Drug Discovery
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. researchgate.net The systematic modification of a lead compound and the subsequent evaluation of the biological effects of these changes allow for the optimization of potency, selectivity, and pharmacokinetic properties.
In the context of fluorinated benzaldehyde scaffolds, the position and number of fluorine atoms, as well as the nature and location of other substituents on the benzene (B151609) ring, play a crucial role in determining the compound's biological profile. The introduction of fluorine can significantly alter the electronic properties of the aromatic ring, influencing its interaction with biological targets. nbinno.com For example, the strong electron-withdrawing nature of fluorine can affect the acidity of a nearby hydroxyl group, which can be critical for hydrogen bonding interactions with a receptor's active site.
Furthermore, fluorine substitution can enhance a compound's metabolic stability by blocking sites susceptible to oxidative metabolism. nbinno.comnih.gov This can lead to improved bioavailability and a longer duration of action. The lipophilicity of a molecule, a key determinant of its ability to cross cell membranes, is also modulated by fluorination. nbinno.com
SAR studies on YC-1, an indazole derivative with a benzyl (B1604629) substituent, have shown that fluoro substitution at the ortho position of the benzene ring leads to better inhibitory activity. nih.gov While not a benzaldehyde, this finding underscores the importance of the strategic placement of fluorine in enhancing biological activity. For the this compound scaffold, future SAR studies could involve:
Modification of the aldehyde group: Conversion to other functional groups such as alcohols, amines, or Schiff bases to explore changes in activity.
Derivatization of the hydroxyl group: Etherification or esterification to modulate lipophilicity and hydrogen bonding capacity.
Introduction of additional substituents: Adding other groups to the aromatic ring to probe for further interactions with target receptors.
Through such systematic studies, the full therapeutic potential of the this compound scaffold can be elucidated, paving the way for the development of novel and effective therapeutic agents.
Applications in Scientific Research
Medicinal Chemistry
Fluorinated benzaldehydes are important intermediates in the synthesis of potential drug candidates. The introduction of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability and binding affinity. Related compounds, like 3-fluoro-4-hydroxybenzaldehyde (B106929), are utilized in the synthesis of compounds with potential cytoprotective and anti-inflammatory activities. ossila.com For example, it is a precursor for caffeic acid phenylethyl amide derivatives and hydrazones with inhibitory activity against macrophage migration. ossila.com
Agrochemical and Materials Science Research
While specific applications of this compound in these fields are not extensively documented, fluorinated aromatic compounds, in general, are of interest in the development of new agrochemicals and advanced materials.
Future Perspectives and Emerging Research Avenues
Development of Green Chemistry Approaches for the Synthesis of 3,4-Difluoro-5-hydroxybenzaldehyde
The principles of green chemistry are increasingly pivotal in chemical synthesis, aiming to reduce waste and energy consumption. For the synthesis of this compound and related fluorinated benzaldehydes, several green approaches are being explored.
One promising avenue is the adoption of flow chemistry . This technology offers superior control over reaction parameters, enhanced safety for handling hazardous reagents like those used in fluorination, and the potential for process automation. nih.gov Continuous flow reactors can facilitate reactions that are difficult to scale up in traditional batch processes, potentially improving yields and reducing byproducts. nih.govcapes.gov.br For instance, the use of packed-bed microreactors has demonstrated high conversion rates and enantioselectivity in aldol (B89426) reactions of other benzaldehydes, a principle that could be adapted for the synthesis or derivatization of this compound. beilstein-journals.org
Biocatalysis represents another cornerstone of green chemical synthesis. The use of enzymes or whole-cell systems can offer high selectivity under mild reaction conditions, minimizing the need for harsh chemicals and protecting groups. thermofisher.com While specific biocatalytic routes to this compound are still under development, research into enzymatic halogenation and oxidation could pave the way for its bio-based production. thermofisher.com The development of novel enzyme variants through directed evolution and advances in enzyme immobilization are key to overcoming current limitations such as enzyme stability in organic solvents. thermofisher.com
Furthermore, the development of environmentally friendly catalytic systems is crucial. Research into catalysts like anhydrous zinc chloride, a soft Lewis acid, has shown promise in the synthesis of functionally substituted benzaldehydes by avoiding the formation of strong complexes with the aldehyde group. capes.gov.br Additionally, methods utilizing aqueous dimethylamine (B145610) for the conversion of benzal halides to benzaldehydes present an economical and efficient alternative to traditional hydrolysis. nih.gov
| Green Chemistry Approach | Potential Advantages for this compound Synthesis | Key Research Focus |
| Flow Chemistry | Enhanced safety, improved reaction control, scalability, higher yields. nih.govcapes.gov.br | Development of specific flow protocols, optimization of reactor design and reaction conditions. beilstein-journals.org |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste, use of renewable resources. thermofisher.com | Discovery and engineering of enzymes for fluorination and oxidation, improving enzyme stability. thermofisher.com |
| Novel Catalytic Systems | Use of less toxic and recyclable catalysts, improved reaction efficiency. capes.gov.br | Designing catalysts with high activity and selectivity for fluorinated aromatic compounds. |
Expanding the Scope of Derivatization Reactions for Novel Chemical Entities
The aldehyde and hydroxyl groups of this compound are prime sites for a multitude of chemical transformations, allowing for the creation of diverse libraries of novel chemical entities. Future research will focus on expanding the repertoire of these derivatization reactions to access new molecular architectures with unique biological activities and material properties.
The synthesis of analogues of Combretastatin A-4 , a potent anticancer agent, highlights the utility of this compound as a key building block. nih.gov The Wittig reaction is a common method employed to create the stilbene (B7821643) core of these analogues. nih.gov Further exploration of olefination reactions, such as the Horner-Wadsworth-Emmons reaction, could yield a wider range of cis- and trans-stilbene (B89595) derivatives with potentially improved pharmacological profiles.
Beyond stilbenes, the aldehyde functionality can be a gateway to numerous heterocyclic systems. Condensation reactions with various nucleophiles can lead to the formation of Schiff bases, hydrazones, and other intermediates that can be cyclized to form a variety of heterocyclic scaffolds like 1,3,4-thiadiazoles or pyrazolines. nih.govnih.gov The synthesis of novel 1,3,4-oxadiazole (B1194373) derivatives has been shown to yield potent neuraminidase inhibitors, suggesting that similar strategies with this compound could lead to new antiviral agents. nih.gov
The hydroxyl group offers another point of modification. Etherification and esterification reactions can be employed to introduce a wide array of substituents, which can modulate the compound's lipophilicity, solubility, and interaction with biological targets. For instance, the synthesis of novel 4-hydroxybenzaldehyde (B117250) derivatives has led to the discovery of potent tyrosinase inhibitors. nih.govossila.com
| Derivatization Reaction | Resulting Chemical Entities | Potential Applications |
| Wittig/Horner-Wadsworth-Emmons | Stilbene analogues (e.g., Combretastatin A-4 analogues) | Anticancer agents nih.gov |
| Condensation Reactions | Schiff bases, hydrazones, heterocycles (e.g., thiadiazoles, pyrazolines, oxadiazoles) | Antiviral, antibacterial, anticancer agents nih.govnih.govnih.gov |
| Etherification/Esterification | Ethers, esters | Modulation of physicochemical properties, enzyme inhibitors nih.govossila.com |
Advanced in vitro and in vivo Biological Efficacy Studies for Therapeutic Candidates
A critical area of future research involves the comprehensive biological evaluation of therapeutic candidates derived from this compound. This includes rigorous in vitro and in vivo studies to determine their efficacy, mechanism of action, and potential as drug candidates.
The primary focus of biological evaluation for derivatives of this scaffold has been on their anticancer activity , largely inspired by the success of Combretastatin A-4 analogues. nih.govstanford.edu Future studies will need to expand beyond initial cytotoxicity screenings to include detailed mechanistic investigations. This involves assays to assess the inhibition of tubulin polymerization, induction of apoptosis, and effects on the cell cycle. nih.gov
Beyond cancer, derivatives of this compound may exhibit other valuable biological activities. The structural similarity to other bioactive benzaldehydes suggests potential applications as tyrosinase inhibitors, anti-inflammatory agents, or antimicrobials. nih.govossila.com Therefore, future research should also encompass a broader range of biological assays to uncover the full therapeutic potential of this scaffold.
| Study Type | Key Parameters to Evaluate | Example from Related Research |
| In Vitro Anticancer | Cytotoxicity (IC50 values), tubulin polymerization inhibition, cell cycle analysis, apoptosis induction. | Combretastatin A-4 sulfamate (B1201201) derivatives showed excellent potency against various cancer cell lines. nih.gov |
| In Vivo Anticancer | Tumor growth delay, vascular shutdown, necrosis, metastasis inhibition. | Combretastatin A-4 caused extensive necrosis in colon cancer models. capes.gov.brnih.gov |
| Other Biological Activities | Enzyme inhibition (e.g., tyrosinase), anti-inflammatory effects, antimicrobial activity. | Derivatives of 4-hydroxybenzaldehyde have shown tyrosinase inhibitory activity. nih.govossila.com |
High-Throughput Screening of this compound Libraries for New Bioactive Compounds
High-throughput screening (HTS) is a powerful tool in modern drug discovery, enabling the rapid evaluation of large compound libraries against specific biological targets. nih.govossila.com The development and screening of libraries based on the this compound scaffold represent a significant opportunity for identifying novel bioactive compounds.
The creation of diverse chemical libraries is the first step. By systematically applying various derivatization reactions to the this compound core, a wide range of analogues can be generated. These libraries can then be screened against a multitude of biological targets, including enzymes, receptors, and whole cells, to identify "hits" with desired activities. nih.govijert.org Commercial vendors offer diverse compound libraries, and custom libraries can also be synthesized to explore specific chemical spaces. thermofisher.comijert.org
HTS assays are typically performed in microplate formats (96, 384, or 1536 wells) and utilize automated systems for liquid handling and data acquisition. nih.govdocumentsdelivered.com A variety of detection methods, such as fluorescence, luminescence, and absorbance, can be employed depending on the nature of the assay. documentsdelivered.com For example, a cell-based HTS assay was successfully used to screen a 100,000-compound library for inhibitors of the influenza A virus. nih.govossila.com A similar approach could be applied to a library of this compound derivatives to identify new antiviral leads.
The data generated from HTS campaigns can provide valuable structure-activity relationship (SAR) information, guiding the optimization of hit compounds into potent and selective drug candidates.
| HTS Component | Description | Relevance to this compound |
| Compound Library | A collection of diverse chemical compounds for screening. thermofisher.comijert.org | Libraries of this compound derivatives can be created to explore new biological activities. |
| Assay Development | Creation of a robust and sensitive assay to measure the biological activity of interest. | Assays for targets like kinases, proteases, or viral enzymes can be adapted for screening. |
| Screening & Data Analysis | Automated testing of the library and analysis of the results to identify active compounds ("hits"). nih.gov | Identification of novel bioactive compounds with potential therapeutic applications. |
Computational Design of Targeted Therapeutics and Functional Materials Based on the this compound Scaffold
Computational methods are becoming indispensable in the design of new molecules with tailored properties, offering a rational and cost-effective approach to complement experimental work. The this compound scaffold provides a versatile platform for the computational design of both targeted therapeutics and novel functional materials.
Quantitative Structure-Activity Relationship (QSAR) studies are a key computational tool. By correlating the structural features of a series of compounds with their biological activity, QSAR models can be developed to predict the activity of new, unsynthesized molecules. nih.govresearchgate.net For example, 3D-QSAR studies on 1,4-dihydropyridines have provided a solid basis for the ligand-based design of new analogs. Similar models for this compound derivatives could guide the synthesis of more potent therapeutic agents. nih.gov
Molecular docking is another powerful technique that predicts the preferred orientation of a ligand when bound to a receptor. This allows for the visualization of key interactions and can be used to design molecules with improved binding affinity and selectivity. nih.gov For instance, molecular docking was used to understand the interaction of 1,3,4-oxadiazole derivatives with the neuraminidase active site, aiding in the design of more potent inhibitors. nih.gov This approach can be applied to design derivatives of this compound that target specific proteins implicated in disease.
Beyond therapeutics, computational methods can also be used to design novel functional materials . By modeling the electronic and structural properties of polymers or other materials incorporating the this compound unit, it is possible to predict their properties, such as conductivity, optical behavior, or thermal stability. This in silico approach can accelerate the discovery of new materials for applications in electronics, photonics, and other advanced technologies.
| Computational Method | Application | Potential Outcome for this compound |
| QSAR | Predicting biological activity based on chemical structure. nih.govresearchgate.net | Design of more potent therapeutic agents by identifying key structural features for activity. nih.gov |
| Molecular Docking | Predicting the binding mode of a ligand to a biological target. nih.gov | Rational design of selective inhibitors for specific enzymes or receptors. |
| Materials Modeling | Predicting the physical and chemical properties of materials. | Design of novel polymers and functional materials with desired electronic or optical properties. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3,4-difluoro-5-hydroxybenzaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via regioselective fluorination of hydroxybenzaldehyde precursors. A representative method involves halogen-exchange reactions under inert atmosphere (e.g., nitrogen) using fluorinating agents like KF or Selectfluor®. For example, Lawrence et al. achieved 58% yield via a two-step process: (1) protection of the hydroxyl group with a tert-butyldimethylsilyl (TBS) group, and (2) fluorination at positions 3 and 4 using excess fluorine gas or electrophilic fluorinating agents in anhydrous THF at reflux . Yield optimization requires careful control of temperature, stoichiometry, and catalyst selection (e.g., Pd catalysts for cross-coupling steps).
Q. How can researchers purify this compound, and what analytical techniques validate purity?
- Methodological Answer : Purification often involves column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Sublimation under reduced pressure (40–60°C, 0.1 mmHg) is effective for removing volatile impurities . Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm), GC-MS (for volatile byproducts), and ¹⁹F NMR (to confirm fluorine substitution patterns). A purity threshold of >95% (HPLC) is recommended for biological assays .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : The compound is hygroscopic and may decompose upon prolonged exposure to moisture. Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Store at 0–6°C in amber glass vials under nitrogen. In case of skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention. First-aid kits should include activated charcoal for accidental ingestion .
Q. How is this compound characterized structurally?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Aromatic protons appear as doublets (J = 8–12 Hz) due to coupling with adjacent fluorine atoms.
- ¹⁹F NMR : Peaks at δ -110 to -120 ppm confirm fluorine substitution.
- HRMS : Exact mass calculated for C₇H₄F₂O₂ [M+H]⁺: 175.0277.
Cross-reference with databases like NIST or ECHA ensures spectral consistency .
Advanced Research Questions
Q. How can synthetic yields of this compound be improved, and what are common pitfalls?
- Methodological Answer : Low yields (e.g., <60%) often stem from incomplete fluorination or side reactions (e.g., over-fluorination). Optimize by:
- Using microwave-assisted synthesis to reduce reaction time.
- Introducing directing groups (e.g., nitro or methoxy) to enhance regioselectivity.
- Employing catalysts like CuI or Pd(OAc)₂ to stabilize intermediates.
Monitor reaction progress via TLC (Rf = 0.3–0.5 in 3:7 ethyl acetate/hexane) and adjust stoichiometry dynamically .
Q. How do researchers resolve contradictions in spectral data (e.g., unexpected ¹H NMR shifts)?
- Methodological Answer : Discrepancies may arise from tautomerism (enol-keto forms) or paramagnetic impurities. Strategies include:
- Variable-temperature NMR to identify dynamic equilibria.
- Deuterium exchange experiments to confirm labile protons.
- Computational modeling (DFT calculations) to predict chemical shifts and compare with experimental data .
Q. What strategies ensure regioselective fluorination in polyhydroxybenzaldehyde derivatives?
- Methodological Answer : Regioselectivity is controlled by:
- Steric effects : Bulky protecting groups (e.g., TBS) block undesired positions.
- Electronic effects : Electron-donating groups (e.g., -OH) activate specific aromatic positions for electrophilic fluorination.
- Metal coordination : AgNO₃ or ZnCl₂ can direct fluorinating agents to meta or para positions via chelation .
Q. What role does this compound play in medicinal chemistry, particularly in fluorinated drug design?
- Methodological Answer : The compound serves as a precursor for fluorinated bioactive molecules. Its hydroxyl and aldehyde groups enable:
- Schiff base formation : To create metal-chelating agents (e.g., antimicrobials).
- Cross-coupling reactions : Suzuki-Miyaura reactions with aryl boronic acids to generate kinase inhibitors.
Fluorine atoms enhance metabolic stability and bioavailability in lead compounds, as seen in antiviral and anticancer drug candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
